
6-Iodonaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an aldehyde group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method includes the iodination of 2-naphthaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate in an organic solvent like acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination and formylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 6-Iodonaphthalene-2-carboxylic acid.
Reduction: 6-Iodonaphthalene-2-methanol.
Aplicaciones Científicas De Investigación
6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 6-Iodonaphthalene-2-carbaldehyde largely depends on its reactivity towards various reagents. The iodine atom and the aldehyde group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions facilitate the formation of new bonds and the synthesis of diverse chemical entities.
Comparación Con Compuestos Similares
2-Iodonaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Naphthaldehyde:
Uniqueness: 6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H7IO |
|---|---|
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
6-iodonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
Clave InChI |
CJUHUWRJXHSBQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
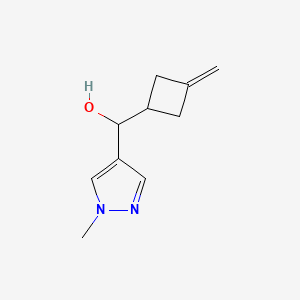
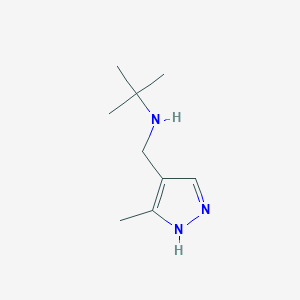



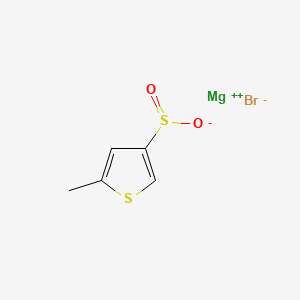
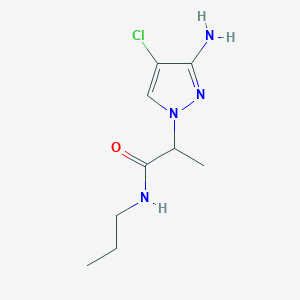
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
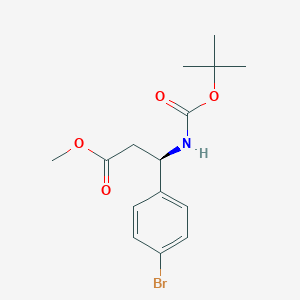

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)

